An In-depth Technical Guide to the Physicochemical Properties of 4-(2-phenylethenyl)-1,3-thiazol-2-amine
An In-depth Technical Guide to the Physicochemical Properties of 4-(2-phenylethenyl)-1,3-thiazol-2-amine
A Comprehensive Analysis for Drug Discovery and Development Professionals
Introduction: The Strategic Importance of Physicochemical Profiling in Drug Development
In the landscape of modern drug discovery, the therapeutic potential of a molecule is intrinsically linked to its physicochemical properties. These characteristics govern a compound's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its efficacy and safety profile.[1][2][3][4][5] The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs.[6][7][8][9] Its unique electronic and structural features allow for diverse intermolecular interactions, making it a versatile building block for targeted therapies.[6][7] This guide provides a comprehensive technical overview of the key physicochemical properties of the novel compound 4-(2-phenylethenyl)-1,3-thiazol-2-amine, offering insights for researchers, scientists, and drug development professionals. While specific experimental data for this exact molecule is not yet publicly available, this document will detail the necessary experimental protocols and theoretical considerations for its full physicochemical characterization, drawing on data from closely related analogues.
The subject of this guide, 4-(2-phenylethenyl)-1,3-thiazol-2-amine, combines the established thiazole-2-amine core with a styrenic substituent at the 4-position. This unique combination suggests potential for a range of biological activities, from antimicrobial and anti-inflammatory to anticancer applications, as seen with other thiazole derivatives.[9][10][11] Understanding its fundamental chemical and physical attributes is the critical first step in unlocking its therapeutic promise.
Molecular Structure and Key Physicochemical Descriptors
A thorough understanding of a molecule's two-dimensional and three-dimensional structure is fundamental to predicting its behavior. The structure of 4-(2-phenylethenyl)-1,3-thiazol-2-amine is presented below:
Table 1: Core Molecular Properties of 4-(2-phenylethenyl)-1,3-thiazol-2-amine
| Property | Value | Source |
| Molecular Formula | C11H10N2S | Calculated |
| Molecular Weight | 202.28 g/mol | Calculated |
| IUPAC Name | 4-(2-phenylethenyl)-1,3-thiazol-2-amine | |
| Canonical SMILES | C1=CC=C(C=C1)C=CC2=CSC(=N2)N | |
| InChI Key | InChIKey=CSNWEDRWWVJFHC-UHFFFAOYSA-N |
These fundamental descriptors form the basis for both theoretical predictions and experimental investigations into the compound's physicochemical profile.
Solubility: A Critical Determinant of Bioavailability
Aqueous solubility is a paramount property for any drug candidate, as it directly influences dissolution and subsequent absorption.[1] The presence of both hydrophobic (phenylethenyl group) and hydrophilic (amino group, thiazole nitrogen) moieties in 4-(2-phenylethenyl)-1,3-thiazol-2-amine suggests that its solubility will be pH-dependent.
Experimental Protocol for Thermodynamic Solubility Assessment
A standard and reliable method for determining thermodynamic solubility is the shake-flask method.
Objective: To determine the equilibrium solubility of 4-(2-phenylethenyl)-1,3-thiazol-2-amine in various aqueous buffers.
Materials:
-
4-(2-phenylethenyl)-1,3-thiazol-2-amine (solid)
-
Phosphate buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 3.0
-
Bicarbonate buffer, pH 9.0
-
High-purity water
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a UV detector
Procedure:
-
Preparation: Prepare saturated solutions by adding an excess of the solid compound to each buffer in separate vials.
-
Equilibration: Place the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and dilute it with an appropriate mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC-UV method.
Data Interpretation: The solubility will be reported in µg/mL or µM. It is anticipated that the solubility will be higher at acidic pH due to the protonation of the 2-amino group and the thiazole nitrogen.
Lipophilicity: Balancing Membrane Permeability and Aqueous Solubility
Lipophilicity, commonly expressed as the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's preference for a lipid versus an aqueous environment.[1] This property is crucial for membrane permeability and target engagement but must be balanced with aqueous solubility to ensure adequate systemic exposure.[1]
Experimental Protocol for LogD Determination
The shake-flask method is also the gold standard for LogD determination.
Objective: To determine the octanol-water distribution coefficient of 4-(2-phenylethenyl)-1,3-thiazol-2-amine at different pH values.
Materials:
-
4-(2-phenylethenyl)-1,3-thiazol-2-amine
-
n-Octanol (pre-saturated with the appropriate buffer)
-
Aqueous buffers (pH 3.0, 7.4, 9.0; pre-saturated with n-octanol)
-
Vortex mixer
-
Centrifuge
-
HPLC system with a UV detector
Procedure:
-
Preparation: Prepare a stock solution of the compound in a suitable solvent.
-
Partitioning: In a vial, combine equal volumes of the buffered aqueous phase and the n-octanol phase. Add a small volume of the compound's stock solution.
-
Equilibration: Vortex the mixture vigorously for several minutes and then allow the phases to separate by standing or centrifugation.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using HPLC-UV.
Calculation: LogD = log10 ( [Compound]octanol / [Compound]aqueous )
Ionization Constant (pKa): Understanding pH-Dependent Behavior
The pKa is the pH at which a molecule is 50% ionized and 50% neutral.[5] For 4-(2-phenylethenyl)-1,3-thiazol-2-amine, the basic 2-amino group and the thiazole ring nitrogen are expected to be the primary sites of protonation. The pKa value is critical for predicting solubility, absorption, and receptor interactions.[5]
Experimental Protocol for pKa Determination via Potentiometric Titration
Objective: To determine the pKa value(s) of 4-(2-phenylethenyl)-1,3-thiazol-2-amine.
Materials:
-
4-(2-phenylethenyl)-1,3-thiazol-2-amine
-
Standardized hydrochloric acid (HCl) solution
-
Standardized sodium hydroxide (NaOH) solution
-
High-purity water
-
Potentiometer with a pH electrode
-
Automated titrator
Procedure:
-
Dissolution: Dissolve a precise amount of the compound in a known volume of water, potentially with a small amount of co-solvent if solubility is low.
-
Titration: Titrate the solution with the standardized HCl solution, recording the pH at regular intervals of titrant addition. Subsequently, titrate with the standardized NaOH solution.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the titration curve.
Melting Point and Thermal Properties
The melting point is an important indicator of a compound's purity and crystal lattice energy. A sharp melting point range suggests a high degree of purity. For comparison, the melting point of the related compound 4-phenyl-N-(2-phenylethyl)-2-thiazolamine is 114-115 °C.[12]
Experimental Protocol for Melting Point Determination
Objective: To determine the melting point of 4-(2-phenylethenyl)-1,3-thiazol-2-amine.
Materials:
-
4-(2-phenylethenyl)-1,3-thiazol-2-amine (crystalline solid)
-
Capillary tubes
-
Melting point apparatus
Procedure:
-
Sample Preparation: Finely powder a small amount of the crystalline compound and pack it into a capillary tube.
-
Measurement: Place the capillary tube in the melting point apparatus and heat it at a controlled rate.
-
Observation: Record the temperature at which the solid first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the chemical structure and purity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide information on the number and types of protons, their chemical environment, and their connectivity. Expected signals would include those for the aromatic protons of the phenyl ring, the vinylic protons, the thiazole proton, and the amine protons.
-
¹³C NMR: Will show the number of chemically non-equivalent carbon atoms.
Infrared (IR) Spectroscopy: Will identify the presence of key functional groups. Expected characteristic peaks would include N-H stretching for the amine, C=N and C=C stretching for the thiazole and phenyl rings, and C-S stretching.
Mass Spectrometry (MS): Will determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.
Workflow and Interrelation of Physicochemical Properties
The characterization of these physicochemical properties should follow a logical workflow, as each property can influence the experimental design for the next.
Caption: Workflow for physicochemical characterization.
Conclusion and Future Directions
This guide has outlined the critical physicochemical properties of 4-(2-phenylethenyl)-1,3-thiazol-2-amine and provided detailed experimental protocols for their determination. A comprehensive understanding of solubility, lipophilicity, ionization, and thermal and spectral characteristics is essential for advancing this compound through the drug discovery and development pipeline. The interplay of these properties will ultimately determine its success as a therapeutic agent. Future work should focus on executing these experimental protocols to generate a complete physicochemical profile, which will then inform formulation development, pharmacokinetic studies, and efficacy and toxicology assessments. The thiazole scaffold continues to be a rich source of novel drug candidates, and a thorough characterization of new derivatives like 4-(2-phenylethenyl)-1,3-thiazol-2-amine is a crucial step towards realizing their full therapeutic potential.
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